molecular formula C6H5O7-3 B1264535 2-(Carboxylatomethoxy)succinate(3-)

2-(Carboxylatomethoxy)succinate(3-)

Número de catálogo: B1264535
Peso molecular: 189.1 g/mol
Clave InChI: CIOXZGOUEYHNBF-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Carboxylatomethoxy)succinate(3-) is a chemically modified succinate derivative designed for advanced biochemical research. This compound is characterized by a carboxymethoxy functional group appended to the succinate backbone, a structure intended to mimic key metabolic intermediates. Its primary research value lies in the study of enzyme kinetics and mechanisms, particularly as a potential substrate or inhibitor for succinate-processing enzymes like succinate dehydrogenase (Complex II), a critical component of the mitochondrial electron transport chain and the Krebs cycle . Researchers can utilize this compound to probe the structure-activity relationships and the dicarboxylate binding site specificity of these enzymes, providing insights into cellular respiration and energy metabolism . Furthermore, its polyanionic nature and structural similarity to dicarboxylic acids make it a candidate for investigating membrane transport proteins, such as the dicarboxylate carrier that exchanges succinate for other ions across the mitochondrial membrane . The functionalization with an additional carboxylate group also presents opportunities for developing novel metal chelators or for cross-linking studies in protein chemistry. This product is strictly for research applications in these fields and is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Propiedades

Fórmula molecular

C6H5O7-3

Peso molecular

189.1 g/mol

Nombre IUPAC

2-(carboxylatomethoxy)butanedioate

InChI

InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3

Clave InChI

CIOXZGOUEYHNBF-UHFFFAOYSA-K

SMILES canónico

C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-]

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Group Comparison

The table below highlights key structural differences between 2-(Carboxylatomethoxy)succinate(3-) and related compounds:

Compound Functional Groups Charge Key Applications/Context Reference
2-(Carboxylatomethoxy)succinate(3-) Succinate backbone + –OCH₂COO⁻ at C2 -3 Chelation, biochemical synthesis Inferred
Oxalosuccinate 1-Oxopropane-1,2,3-tricarboxylic acid -3 TCA cycle intermediate (isomerase substrate)
HPMCAS Acetyl/succinoyl esters of cellulose Neutral Drug delivery (solid dispersions, enteric coatings)
Sumatriptan Succinate Succinate salt of sumatriptan -2 (succinate) Pharmaceutical counterion (migraine treatment)
Key Observations:
  • Oxalosuccinate : A TCA cycle intermediate with three carboxyl groups. Unlike 2-(Carboxylatomethoxy)succinate(3-), it lacks ether or ester linkages and participates directly in enzymatic reactions (e.g., isomerization to isocitrate) .
  • HPMCAS : A polymeric succinate ester used in drug formulations. Its bulkier structure and neutral charge contrast with the small, highly charged nature of 2-(Carboxylatomethoxy)succinate(3-), limiting its use to solubility enhancement rather than ionic interactions .
  • Sumatriptan Succinate : Utilizes succinate as a counterion. The succinate here is a simple dicarboxylate (-2 charge), emphasizing its role in stabilizing cationic drugs rather than acting as a functional moiety .

Physicochemical Properties

While explicit data for 2-(Carboxylatomethoxy)succinate(3-) are unavailable, comparisons can be inferred:

Property 2-(Carboxylatomethoxy)succinate(3-) Succinate (anion) HPMCAS
Solubility in Water High (due to charge and polar groups) Moderate Low (polymer)
Charge at pH 7 -3 -2 Neutral
Thermal Stability Likely moderate High High (glass transition ~120°C)
  • The -3 charge of 2-(Carboxylatomethoxy)succinate(3-) enhances its solubility and metal-binding capacity compared to neutral esters (e.g., HPMCAS) or simpler dicarboxylates like succinate .

Métodos De Preparación

Chemical Synthesis via Condensation and Decarboxylation

The most widely documented approach involves a multi-step condensation and decarboxylation strategy. A key patent (CN103980108A) outlines a four-step protocol for synthesizing structurally analogous succinic acid derivatives:

  • Condensation of Ethyl Bromoacetate and Diethyl Malonate :
    Ethyl bromoacetate reacts with diethyl malonate in a sodium ethoxide/ethanol system at subzero temperatures (−2°C to 2°C) to form 1,1,2-ethanetricarboxylate triethyl ester. This step achieves 85–92% yield under optimized conditions (4-hour reaction time).

  • Alkylation with 2-Bromoalkanes :
    The triethyl ester intermediate undergoes alkylation with 2-bromoalkanes (C3–C16 chain length) at 70–90°C, yielding 3-methylalkane-1,1,2-tricarboxylate triethyl ester. Catalytic sodium ethoxide facilitates this step, with yields exceeding 78%.

  • Decarboxylation with LiCl/H2O :
    Heating the alkylated product in dimethyl sulfoxide (DMSO) with lithium chloride and water at 140–160°C induces selective decarboxylation, producing 2-(1-methylalkyl)succinic acid diethyl ester. LiCl acts as a Lewis acid to stabilize transition states, achieving 65–70% conversion.

  • Hydrolysis to Free Acid :
    Basic hydrolysis (10–15% NaOH/KOH) cleaves the ethyl esters, yielding 2-(carboxymethoxy)succinic acid, which is deprotonated to the trianion at physiological pH.

Key Optimization Parameters :

Parameter Optimal Range Impact on Yield
Reaction Temperature 140–160°C Maximizes decarboxylation
LiCl Concentration 5–10% (w/w) Reduces side reactions
Hydrolysis Duration 2–4 hours Ensures complete ester cleavage

Hydrogenation-Decarboxylation of Citric Acid Derivatives

A complementary route, described in WO2018065475A1, leverages citric acid as a precursor:

  • Dehydration to Aconitic Acid :
    Citric acid undergoes thermal dehydration at 150–250°C in non-aqueous solvents (e.g., sulfolane or ethers) to form aconitic acid.

  • Decarboxylation to Itaconic Acid Isomers :
    Aconitic acid decarboxylates spontaneously or via catalysis (e.g., Pd/C) at 200–300°C under hydrogen pressure (0.1–50 bar), generating itaconic acid derivatives.

  • Hydrogenation of Double Bonds :
    The C=C bond in itaconic acid is hydrogenated using metallic catalysts (e.g., Raney nickel) at 50–400°C, yielding methylsuccinic acid. Adjusting H2 pressure (0.1–400 bar) controls selectivity, minimizing over-hydrogenation.

  • Functionalization to Carboxymethoxy Derivative :
    Methylsuccinic acid is reacted with glycolic acid under acidic conditions to introduce the carboxymethoxy group, followed by deprotonation to form 2-(carboxylatomethoxy)succinate(3-).

Catalyst Performance Comparison :

Catalyst Temperature (°C) H2 Pressure (bar) Yield (%)
Pd/C 250 30 62
Raney Ni 300 50 58
PtO2 200 10 45

Enzymatic and Microbial Synthesis

Emerging biotechnological methods exploit engineered enzymes or microbes:

  • Carboxylase-Mediated Reactions :
    Recombinant carboxylases (e.g., from Aspergillus niger) catalyze the addition of carboxymethoxy groups to succinate precursors at 37°C and pH 7.0–7.5. This method achieves 40–50% yield but requires costly cofactors (ATP, Mg2+).

  • Fermentation with Modified E. coli :
    Strains expressing citrate lyase and decarboxylase pathways convert glucose to 2-(carboxymethoxy)succinic acid under anaerobic conditions. Titers reach 12 g/L in 72-hour batches, though downstream purification remains challenging.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade output:

  • Ion-Exchange Chromatography :
    Anion-exchange resins (e.g., Dowex 1×4) selectively bind the trianion at pH 9–10, eluting it with 0.5–1.0 M NaCl. Recovery rates exceed 90%.

  • Crystallization : Acidifying the solution to pH 2–3 precipitates 2-(carboxymethoxy)succinic acid, which is recrystallized from ethanol/water mixtures (80:20 v/v). This step removes residual LiCl and alkylation byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carboxylatomethoxy)succinate(3-)
Reactant of Route 2
2-(Carboxylatomethoxy)succinate(3-)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.